2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile
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Overview
Description
2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile is an organic compound with the molecular formula C₉H₅FN₂O. It is a fluorinated benzoxazole derivative, which is often used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoro-2-nitroaniline with chloroacetonitrile in the presence of a base, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and benzoxazole ring contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-7-yl)acetonitrile: Lacks the fluorine atom, which may affect its reactivity and binding properties.
2-(5-Chlorobenzo[d]oxazol-7-yl)acetonitrile: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile: Contains a bromine atom, which also influences its reactivity and applications.
Uniqueness
2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile is unique due to the presence of the fluorine atom, which enhances its stability, lipophilicity, and ability to participate in specific chemical reactions. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H5FN2O |
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Molecular Weight |
176.15 g/mol |
IUPAC Name |
2-(5-fluoro-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C9H5FN2O/c10-7-3-6(1-2-11)9-8(4-7)12-5-13-9/h3-5H,1H2 |
InChI Key |
DRAIRXADPYNYSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1CC#N)OC=N2)F |
Origin of Product |
United States |
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